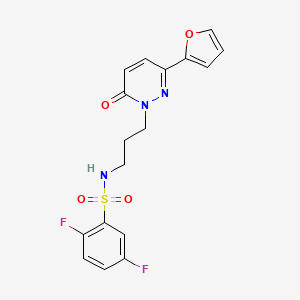

2,5-difluoro-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Description

2,5-Difluoro-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridazinone core substituted with a furan-2-yl group and a propyl linker to a 2,5-difluorobenzenesulfonamide moiety. This structure combines electron-withdrawing fluorine atoms, a heterocyclic furan ring, and a sulfonamide group, which are pharmacologically relevant motifs.

Properties

IUPAC Name |

2,5-difluoro-N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N3O4S/c18-12-4-5-13(19)16(11-12)27(24,25)20-8-2-9-22-17(23)7-6-14(21-22)15-3-1-10-26-15/h1,3-7,10-11,20H,2,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPNDRCUTNDTME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-difluoro-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

- Molecular Formula : CHFNOS

- Molecular Weight : 435.4 g/mol

This compound features a benzenesulfonamide core, a furan moiety, and a pyridazine ring, which are critical for its biological interactions.

The biological activity of 2,5-difluoro-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is believed to involve:

- DNA Binding : Similar compounds have shown the ability to bind to DNA, inhibiting DNA-dependent enzymes, which is a common mechanism among antitumor agents .

- Enzyme Inhibition : The compound may interact with specific molecular targets such as kinases or other enzymes involved in tumor progression or microbial resistance.

Antitumor Activity

Recent studies have demonstrated that derivatives of furan and pyridazine exhibit significant antitumor properties. For instance:

- In Vitro Studies : Compounds structurally related to 2,5-difluoro-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide were tested on various cancer cell lines (A549, HCC827, NCI-H358). Results indicated promising cytotoxic effects with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay type (2D vs. 3D cultures) .

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| A549 | 6.26 ± 0.33 | 2D |

| HCC827 | 20.46 ± 8.63 | 3D |

| NCI-H358 | 16.00 ± 9.38 | 3D |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Testing Methodology : Antimicrobial activity was assessed using broth microdilution tests against Gram-positive and Gram-negative bacteria.

- Results : Compounds similar in structure showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .

Case Studies

-

Antitumor Efficacy in Lung Cancer Models

- A study evaluated the efficacy of various furan derivatives against human lung cancer cell lines. The results indicated that compounds with similar structures exhibited significant antiproliferative effects, supporting further investigation into their mechanisms and potential clinical applications .

- Antimicrobial Activity Against Resistant Strains

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The compound is structurally distinct from analogs like 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) (synthesized in ), which replaces the furan-2-yl group with a benzyloxy substituent and lacks fluorine atoms on the benzene ring. Key differences include:

- Fluorine Substitution: The 2,5-difluoro substitution on the benzenesulfonamide increases polarity and electron-withdrawing effects, which may improve binding interactions compared to non-fluorinated analogs like 5a.

Physicochemical Properties

| Property | Target Compound | 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) |

|---|---|---|

| Molecular Formula | C17H14F2N3O4S | C17H15N3O4S |

| Molecular Weight | 409.37 g/mol | 357.38 g/mol |

| Key Functional Groups | Furan-2-yl, difluorobenzenesulfonamide | Benzyloxy, benzenesulfonamide |

| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~2.8 (higher lipophilicity due to benzyl group) |

The furan’s oxygen may also contribute to hydrogen bonding, unlike the benzyloxy group’s steric bulk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.